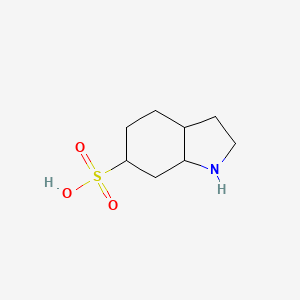

octahydro-1H-indole-6-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c10-13(11,12)7-2-1-6-3-4-9-8(6)5-7/h6-9H,1-5H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZJFNRYVWVMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2C1CCN2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Chemistry of Octahydro 1h Indole 6 Sulfonic Acid

Reactivity at the Sulfonic Acid Functional Group

The sulfonic acid moiety is a highly acidic functional group that serves as a primary site for chemical modification. Its reactivity allows for the formation of various derivatives, enhancing the synthetic utility of the parent molecule.

Salt Formation

Due to its strong acidic nature, octahydro-1H-indole-6-sulfonic acid readily undergoes neutralization reactions with bases to form sulfonate salts. This transformation is typically straightforward, involving the treatment of the sulfonic acid with an appropriate base, such as a metal hydroxide (B78521) or carbonate. The resulting salts often exhibit altered physical properties, such as improved crystallinity or modified solubility, which can be advantageous for purification or formulation purposes.

| Reactant | Base | Product Type |

| Octahydro-1H-indole-6-sulfonic acid | Metal Hydroxide (e.g., NaOH) | Metal Sulfonate Salt |

| Octahydro-1H-indole-6-sulfonic acid | Metal Carbonate (e.g., K2CO3) | Metal Sulfonate Salt |

Esterification

The conversion of sulfonic acids to their corresponding esters opens up a wide range of synthetic possibilities, as sulfonate esters are valuable intermediates in organic synthesis. While direct esterification with an alcohol can be challenging, several effective methods exist. One such approach involves the reaction of the sulfonic acid with a trialkyl orthoformate, which provides a mild and efficient route to the desired sulfonate ester. Alternatively, sulfonate esters can be readily prepared from the corresponding sulfonyl chloride, a derivative that is typically more reactive towards nucleophilic attack by an alcohol.

| Reactant | Reagent(s) | Product Type |

| Octahydro-1H-indole-6-sulfonic acid | Trialkyl Orthoformate (e.g., HC(OCH3)3) | Alkyl Sulfonate Ester |

| Octahydro-1H-indole-6-sulfonyl chloride | Alcohol (R-OH) | Alkyl Sulfonate Ester |

Sulfonyl Chloride Formation

The transformation of octahydro-1H-indole-6-sulfonic acid into its sulfonyl chloride derivative is a crucial step for accessing a broader range of functional groups. Reagents such as thionyl chloride or phosphorus pentachloride are commonly employed for this purpose. The resulting octahydro-1H-indole-6-sulfonyl chloride is a key intermediate, serving as a versatile precursor for the synthesis of sulfonamides and sulfonate esters.

| Starting Material | Reagent | Product |

| Octahydro-1H-indole-6-sulfonic acid | Thionyl Chloride (SOCl2) | Octahydro-1H-indole-6-sulfonyl chloride |

| Octahydro-1H-indole-6-sulfonic acid | Phosphorus Pentachloride (PCl5) | Octahydro-1H-indole-6-sulfonyl chloride |

Sulfonamide Formation

Sulfonamides are a prominent class of compounds with significant applications in medicinal chemistry and materials science. The most common route to their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine. Thus, octahydro-1H-indole-6-sulfonyl chloride can be readily converted into a diverse array of sulfonamides by treatment with various amines.

| Reactant | Amine (R1R2NH) | Product Type |

| Octahydro-1H-indole-6-sulfonyl chloride | Primary or Secondary Amine | N-substituted Octahydro-1H-indole-6-sulfonamide |

Transformations of the Octahydroindole Ring System

The saturated bicyclic structure of the octahydroindole core provides a scaffold for a variety of chemical modifications, from selective functionalization of its constituent rings to more complex rearrangements.

The functionalization of the octahydroindole ring system can be directed to either the nitrogen-containing pyrrolidine (B122466) ring or the carbocyclic six-membered ring. Modern synthetic methods, particularly those involving C-H activation, offer powerful tools for introducing new functional groups with a high degree of regioselectivity. While the inherent reactivity of the pyrrole (B145914) ring in indoles often directs functionalization to the C2 and C3 positions, the saturated nature of the octahydroindole presents different challenges and opportunities. The development of methods for the site-selective functionalization of the six-membered ring of 6,5-fused heterocyclic systems is an area of active research. Such strategies could potentially be applied to introduce substituents at specific positions of the carbocyclic ring of the octahydroindole core.

An improved strategy for the synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid has been developed, which also allows for diastereoselective α-alkylation, providing a route to α-tetrasubstituted derivatives. This demonstrates the potential for controlled functionalization at the C2 position of the octahydroindole ring.

Cascade reactions, which involve a series of intramolecular transformations, can lead to the rapid construction of complex molecular architectures from simpler starting materials. In the context of the octahydroindole system, ring expansion reactions are of particular interest as they provide a pathway to larger heterocyclic frameworks, such as decahydroquinolines.

A study has shown that functionalized octahydroindoles can undergo ring enlargement to produce enantiopure cis-decahydroquinolines. For example, endo and exo derivatives of cis-1-benzyl-2-(hydroxymethyl)octahydroindol-6-one ethylene (B1197577) acetal (B89532) were found to undergo ring expansion upon treatment with trifluoroacetic anhydride (B1165640) (TFAA) followed by triethylamine. This transformation likely proceeds through the formation of an aziridinium (B1262131) intermediate, followed by a stereocontrolled nucleophilic attack that leads to the expanded ring system. These findings highlight the potential to utilize the inherent reactivity of the octahydroindole skeleton to access a diverse range of synthetically valuable heterocyclic structures.

| Starting Material | Reagents | Product |

| cis-1-benzyl-2-(hydroxymethyl)octahydroindol-6-one ethylene acetal (endo and exo derivatives) | 1. TFAA, THF2. Et3N | 1-benzyl-3-hydroxydecahydroquinolin-7-one derivatives |

| (2S,1'R) endo-2-(1-hydroxyethyl)octahydroindole analogue | 1. MsCl, THF, -20 °C2. AgOAc, rt | Expanded decahydroquinoline (B1201275) product |

Participation in Multicomponent Reactions and Cycloadditions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules by combining three or more starting materials in a single pot. The indole (B1671886) nucleus is a common participant in MCRs, and while the saturated octahydroindole system exhibits different reactivity, its secondary amine functionality can still engage in such transformations. For instance, the nitrogen atom could act as a nucleophile in Mannich-type reactions or other MCRs that involve the formation of new carbon-nitrogen bonds. A modular assembly of indole-fused seven-membered heterocycles has been developed through MCRs.

Cycloaddition reactions provide a powerful tool for the construction of cyclic and polycyclic systems. The dearomative [5+2] cycloaddition of indoles with oxidopyrylium ylides has been shown to produce highly functionalized cyclohepta[b]indoles. Similarly, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles furnish cyclohepta[b]indoles. While these reactions involve the aromatic indole nucleus, they demonstrate the potential of the indole framework to participate in cycloadditions. The saturated nature of the octahydroindole ring system would require the introduction of unsaturation to participate in similar cycloaddition reactions. However, the intramolecular Diels-Alder reaction of 2-amidofurans has been utilized as a method for the formation of octahydroindole alkaloids, showcasing an alternative cycloaddition strategy to access this heterocyclic core.

Mechanistic Investigations of Reaction Pathways Involving Octahydro-1H-Indole-6-Sulfonic Acid

The study of reaction mechanisms provides a fundamental understanding of how chemical transformations occur, detailing the sequence of elementary steps, the nature of intermediates, and the energetics of transition states. For octahydro-1H-indole-6-sulfonic acid, mechanistic investigations are crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic routes. These investigations often employ a combination of experimental techniques and computational modeling to elucidate the intricate details of its reactivity.

Key Research Findings

Detailed mechanistic studies on octahydro-1H-indole-6-sulfonic acid are still an emerging area of research. However, analogies can be drawn from related sulfonated heterocyclic compounds and general principles of organic reaction mechanisms. The presence of both a secondary amine within the indole core and a sulfonic acid group introduces a variety of potential reaction pathways.

Proton Transfer and Acid-Base Catalysis:

The sulfonic acid moiety is a strong acid, readily donating a proton. This initial proton transfer step is often the precursor to subsequent transformations. The amine group, being basic, can be protonated, forming a zwitterionic species in solution. The equilibrium between the neutral and zwitterionic forms can significantly influence the compound's reactivity and the operative reaction mechanism.

Nucleophilic and Electrophilic Reactions:

The nitrogen atom of the indole ring is nucleophilic and can participate in reactions with various electrophiles. Conversely, the sulfonated ring system can be susceptible to electrophilic attack, although the sulfonic acid group is strongly deactivating. The specific site of reaction will depend on the nature of the attacking reagent and the reaction conditions.

Computational Modeling:

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for probing reaction mechanisms. These studies can provide insights into:

Reaction Energetics: Calculation of the activation energies for different potential pathways allows for the prediction of the most likely mechanism.

Transition State Structures: The geometry of transition states can be modeled to understand the steric and electronic factors that govern the reaction.

Intermediate Stability: The relative energies of potential intermediates can be calculated to determine their likelihood of formation and their potential to be observed experimentally.

A hypothetical energy profile for a reaction involving octahydro-1H-indole-6-sulfonic acid might show the relative energies of reactants, intermediates, transition states, and products, guiding the interpretation of experimental results.

Data from Mechanistic Studies

While specific experimental kinetic or thermodynamic data for reactions of octahydro-1H-indole-6-sulfonic acid are not widely published, the following table presents predicted data based on computational models for similar sulfonated heterocyclic compounds. This data serves as an illustrative example of the types of information sought in mechanistic investigations.

Table 1: Predicted Collision Cross Section (CCS) Values for Octahydro-1H-indole-6-sulfonic Acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 206.08455 | 144.2 |

| [M+Na]⁺ | 228.06649 | 150.3 |

| [M-H]⁻ | 204.06999 | 143.9 |

| [M+NH₄]⁺ | 223.11109 | 163.7 |

| [M+K]⁺ | 244.04043 | 147.2 |

| [M+H-H₂O]⁺ | 188.07453 | 139.8 |

| [M+HCOO]⁻ | 250.07547 | 153.9 |

| [M+CH₃COO]⁻ | 264.09112 | 174.6 |

| [M+Na-2H]⁻ | 226.05194 | 146.1 |

| [M]⁺ | 205.07672 | 139.8 |

| [M]⁻ | 205.07782 | 139.8 |

This data is derived from computational predictions and provides insight into the molecule's behavior in mass spectrometry, a key tool for identifying reaction intermediates. uni.lu

Spectroscopic Analysis of Intermediates:

Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for the detection and characterization of transient intermediates in a reaction sequence. researchgate.net For instance, in situ NMR monitoring could potentially identify protonated species or reaction intermediates, providing direct evidence for a proposed mechanism. researchgate.net Similarly, electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify charged intermediates in solution. The trapping of short-lived radical intermediates, followed by MS or NMR analysis, is another powerful technique for elucidating radical reaction pathways. researchgate.net

The quantitative analysis of reaction kinetics, such as determining reaction orders and rate constants under various conditions (e.g., changes in temperature, concentration, and solvent), provides further crucial data for piecing together the mechanistic puzzle. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Octahydro 1h Indole 6 Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of octahydro-1H-indole-6-sulfonic acid. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry of the molecule can be established.

Proton (¹H) and Carbon (¹³C) NMR Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of octahydro-1H-indole-6-sulfonic acid is expected to exhibit a series of signals in the aliphatic region. The protons on the saturated carbocyclic and heterocyclic rings would likely appear as complex multiplets between approximately 1.0 and 3.5 ppm. The proton attached to the nitrogen (N-H) would be observable, with its chemical shift influenced by the solvent and pH. The proton on the carbon bearing the sulfonic acid group (CH-SO₃H) would be shifted downfield due to the electron-withdrawing effect of the sulfonate group, likely appearing in the range of 3.0-4.0 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would provide complementary information. The eight carbon atoms of the octahydro-indole framework would give rise to distinct signals in the aliphatic region, typically between 20 and 70 ppm. The carbon atom directly attached to the sulfonic acid group (C-SO₃H) would be significantly deshielded and is expected to have a chemical shift in the range of 50-80 ppm. The chemical shifts of the carbons adjacent to the nitrogen atom would also be influenced by its electronegativity.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aliphatic CH₂ | 1.0 - 2.5 | 20 - 40 |

| Aliphatic CH | 1.5 - 3.0 | 30 - 50 |

| N-H | Variable | - |

| CH-N | 2.5 - 3.5 | 45 - 65 |

| CH-SO₃H | 3.0 - 4.0 | 50 - 80 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, allowing for the tracing of proton connectivity throughout the bicyclic ring system. For instance, the correlation between the CH-SO₃H proton and its neighboring protons would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would be used to unambiguously assign each carbon signal to its attached proton(s).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Techniques

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like octahydro-1H-indole-6-sulfonic acid. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of 206.08455. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 204.06999. uni.lu The formation of adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ is also common. uni.lu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF could also be employed, particularly for confirming the molecular weight with high accuracy. This technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to gentle ionization.

Predicted Mass Spectrometry Data uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.08455 |

| [M+Na]⁺ | 228.06649 |

| [M-H]⁻ | 204.06999 |

| [M+NH₄]⁺ | 223.11109 |

| [M+K]⁺ | 244.04043 |

Fragmentation in the mass spectrometer would likely involve the loss of the sulfonic acid group (SO₃, 80 Da) or the entire sulfonic acid moiety (SO₃H, 81 Da), providing further structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of octahydro-1H-indole-6-sulfonic acid would be dominated by absorptions corresponding to the sulfonic acid and amine functional groups. Strong, broad absorptions would be expected for the O-H stretch of the sulfonic acid, typically in the range of 2500-3300 cm⁻¹. The S=O asymmetric and symmetric stretching vibrations would appear as strong bands around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively. The N-H stretching of the secondary amine would likely be observed around 3300-3500 cm⁻¹. C-H stretching vibrations from the saturated rings would be present just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S=O and S-O stretches are also Raman active. The C-C and C-N framework vibrations would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

Expected Characteristic Vibrational Frequencies

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |

| O-H (Sulfonic Acid) | 2500 - 3300 (broad) | Stretching |

| N-H (Amine) | 3300 - 3500 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| S=O | 1150 - 1250 | Asymmetric Stretching |

| S=O | 1000 - 1050 | Symmetric Stretching |

| S-O | 800 - 900 | Stretching |

| N-H | 1550 - 1650 | Bending |

Computational and Theoretical Investigations on Octahydro 1h Indole 6 Sulfonic Acid

Quantum Chemical Calculations: Unlocking the Molecular Portrait

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic and structural properties of a molecule. For a compound like octahydro-1H-indole-6-sulfonic acid, these methods could offer a wealth of information.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional arrangement of atoms in a molecule and describing the distribution of its electrons. A DFT study of octahydro-1H-indole-6-sulfonic acid would begin with geometry optimization to determine its most stable conformation. This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, an analysis of the electronic structure would reveal how the electron density is distributed across the molecule, influenced by the electron-donating amine and the electron-withdrawing sulfonic acid group.

Frontier Molecular Orbital (HOMO/LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. An analysis of the HOMO-LUMO energy gap for octahydro-1H-indole-6-sulfonic acid would provide insights into its kinetic stability and chemical reactivity. A smaller gap typically suggests a more reactive species.

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study the interactions between orbitals within a molecule. acs.org For octahydro-1H-indole-6-sulfonic acid, NBO analysis could quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. This would reveal the nature and strength of hyperconjugative interactions, which contribute to the molecule's stability. It could also shed light on the nature of the intramolecular hydrogen bonding that may occur between the amine and sulfonic acid groups.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov For octahydro-1H-indole-6-sulfonic acid, the MEP would likely show regions of negative potential (in red) around the oxygen atoms of the sulfonate group and a region of positive potential (in blue) near the amine group's hydrogen atom. This mapping is crucial for predicting how the molecule would interact with other molecules, such as identifying sites for electrophilic and nucleophilic attack.

Fukui Function and Reactivity Site Prediction

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule. By calculating the Fukui functions, one could predict which atoms in octahydro-1H-indole-6-sulfonic acid are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for understanding its chemical behavior and for designing new synthetic routes.

Mechanistic Probing and Transition State Analysis through Computational Modeling

Computational modeling can be instrumental in elucidating the step-by-step pathway of a chemical reaction. For reactions involving octahydro-1H-indole-6-sulfonic acid, such as its synthesis or further functionalization, computational methods could be used to map out the entire reaction coordinate. This would involve identifying the structures of reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction pathway—could be located and characterized. Analysis of the transition state structure provides critical information about the energy barrier of the reaction and the factors that influence its rate.

Conformational Analysis and Molecular Dynamics Simulations of Octahydro-1H-Indole-6-Sulfonic Acid

The three-dimensional structure and dynamic behavior of octahydro-1H-indole-6-sulfonic acid are crucial determinants of its physical, chemical, and biological properties. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore these aspects.

Conformational Analysis:

The conformational landscape of the octahydroindole ring system, which can exist in various chair and boat-like conformations for the six-membered ring and envelope or twist conformations for the five-membered ring, would be the primary focus. The substituent pattern, including the sulfonic acid group at the 6-position, significantly influences the relative energies of these conformers.

Computational methods, such as molecular mechanics or more accurate quantum chemical calculations (e.g., Density Functional Theory), would be used to:

Identify stable conformers of octahydro-1H-indole-6-sulfonic acid.

Calculate the relative energies of these conformers to determine the most populated states.

Determine the energy barriers for interconversion between different conformers.

The presence of the bulky and polar sulfonic acid group would be expected to have a pronounced effect on the conformational preferences of the molecule.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a time-resolved view of the molecular motions and interactions of octahydro-1H-indole-6-sulfonic acid, typically in a simulated solvent environment. mdpi.comresearchgate.net These simulations can reveal:

The flexibility and dynamics of the octahydroindole ring system.

The solvent's influence on the conformational equilibrium.

Intramolecular and intermolecular hydrogen bonding networks, particularly involving the sulfonic acid and the secondary amine functionalities.

By simulating the molecule over time, researchers can gain insights into its behavior under more realistic conditions than static conformational analysis alone can provide. mdpi.com

A hypothetical study might involve simulating octahydro-1H-indole-6-sulfonic acid in a box of water molecules to understand its hydration shell and how water molecules interact with the different parts of the molecule. The results of such a simulation could be used to generate the following type of data:

Table 1: Predicted Collision Cross Section Data for Octahydro-1H-indole-6-sulfonic acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 206.08455 | 144.2 |

| [M+Na]⁺ | 228.06649 | 150.3 |

| [M-H]⁻ | 204.06999 | 143.9 |

| [M+NH₄]⁺ | 223.11109 | 163.7 |

| [M+K]⁺ | 244.04043 | 147.2 |

| [M+H-H₂O]⁺ | 188.07453 | 139.8 |

| [M+HCOO]⁻ | 250.07547 | 153.9 |

| [M+CH₃COO]⁻ | 264.09112 | 174.6 |

| [M+Na-2H]⁻ | 226.05194 | 146.1 |

| [M]⁺ | 205.07672 | 139.8 |

| [M]⁻ | 205.07782 | 139.8 |

This data is based on predicted values and illustrates the type of information that can be generated through computational methods. uni.lu

Prediction of Structure-Reactivity and Structure-Selectivity Relationships

Understanding the relationship between the molecular structure of octahydro-1H-indole-6-sulfonic acid and its chemical reactivity and selectivity is paramount for predicting its behavior in chemical reactions. Computational models can provide valuable insights in this area.

Structure-Reactivity Relationships:

The reactivity of octahydro-1H-indole-6-sulfonic acid is dictated by the electronic properties of its constituent atoms and functional groups. Computational approaches to predict reactivity include:

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Calculation of Reaction Pathways: Computational methods can be used to model the transition states and activation energies of potential reactions, thereby predicting the feasibility and rate of different chemical transformations.

Structure-Selectivity Relationships:

In cases where multiple reaction pathways are possible, computational models can help predict the selectivity (chemo-, regio-, and stereoselectivity). For octahydro-1H-indole-6-sulfonic acid, this could involve:

Regioselectivity: Predicting whether a reaction will occur at the nitrogen atom, the carbon backbone, or the sulfonic acid group.

Stereoselectivity: If the molecule is chiral, predicting the preferred stereochemical outcome of a reaction. The inherent chirality of the octahydroindole core would be a key factor in any stereoselective transformations.

By correlating these computational predictions with experimental data for related compounds, it is possible to build robust models that can accurately forecast the chemical behavior of octahydro-1H-indole-6-sulfonic acid.

Applications of Octahydro 1h Indole 6 Sulfonic Acid in Advanced Organic Synthesis

Octahydro-1H-Indole-6-Sulfonic Acid as a Versatile Chiral Building Block

The utility of a molecule as a chiral building block is a cornerstone of asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. ethz.ch Chiral auxiliaries are molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com The octahydro-1H-indole framework, with its inherent chirality and conformational rigidity, presents a valuable scaffold for such applications. The stereoselective synthesis of derivatives of octahydroindole-2-carboxylic acid has been demonstrated to proceed with high diastereoselectivity, highlighting the steric influence of the fused ring system. nih.gov

Octahydro-1H-indole-6-sulfonic acid combines the structural features of the octahydroindole core with a strongly acidic sulfonic acid group. This duality allows it to act as a chiral scaffold while also providing a handle for further functionalization or for influencing reaction pathways through its acidic properties. The design of new chiral auxiliaries often involves modifying existing structures to enhance their performance. numberanalytics.com In this context, the sulfonic acid moiety can be envisioned to participate in hydrogen bonding or to act as an internal Brønsted acid, thereby influencing the transition state of a reaction and inducing stereoselectivity.

The versatility of this building block would stem from the ability to modify both the amine of the indole (B1671886) and the sulfonic acid group, leading to a diverse range of derivatives suitable for various synthetic transformations.

| Property | Advantage for a Chiral Building Block | Reference |

| Inherent Chirality | Enables the synthesis of enantiomerically enriched products. | ethz.ch |

| Conformational Rigidity | Provides a predictable steric environment for stereochemical control. | nih.gov |

| Bifunctionality (Amine and Sulfonic Acid) | Allows for dual modes of action and further derivatization. | alfachemic.com |

Role in the Synthesis of Complex Fused Heterocyclic Architectures, including Spirooxindoles

Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals. Their synthesis often involves the construction of a spirocyclic center, a challenging task that frequently employs catalytic methods. The development of stereoselective methods for the synthesis of these complex architectures is an area of intense research.

While direct utilization of octahydro-1H-indole-6-sulfonic acid in spirooxindole synthesis is not yet widely documented, its potential as a catalyst or a key precursor is significant. Chiral Brønsted acids, particularly those derived from sulfonic acids, have been shown to be effective catalysts in various asymmetric transformations. nih.gov An appropriately functionalized derivative of octahydroindole sulfonic acid could act as a bifunctional organocatalyst. The amine moiety could engage in hydrogen bonding with one reactant, while the sulfonic acid group activates the other, bringing them together in a chiral environment to facilitate a stereoselective reaction.

For instance, in the synthesis of spirooxindoles, a chiral catalyst is often employed to control the facial selectivity of the attack of a nucleophile on an isatin-derived substrate. The rigid, chiral backbone of the octahydroindole ring system in a catalyst derived from octahydro-1H-indole-6-sulfonic acid could effectively shield one face of the reactants, leading to high enantioselectivity.

| Reaction Type | Catalyst Type | Relevance to Octahydro-1H-Indole-6-Sulfonic Acid |

| Pictet-Spengler Reaction | Chiral Brønsted Acid | The sulfonic acid moiety could catalyze this type of cyclization enantioselectively. nih.gov |

| N-acyliminium Cyclization | Chiral Brønsted Acid | Derivatives could be designed to catalyze cascade reactions leading to complex fused systems. nih.gov |

Catalytic Applications of Octahydroindole Sulfonic Acid Derivatives in Organic Transformations

The development of novel catalysts is a driving force in organic synthesis. Chiral sulfonic acids are a class of organocatalysts that have demonstrated significant potential in a variety of stereoselective reactions due to their strong acidity and the ability to create a well-defined chiral environment. alfachemic.com

Brønsted acid catalysis is a powerful tool in organic synthesis. nih.gov Chiral Brønsted acids, in particular, have emerged as a key class of catalysts for enantioselective transformations. nih.gov The catalytic activity of a sulfonic acid is attributed to its ability to donate a proton, thereby activating a substrate towards nucleophilic attack. In a chiral sulfonic acid, the chiral scaffold surrounding the acidic proton dictates the stereochemical outcome of the reaction.

Derivatives of octahydro-1H-indole-6-sulfonic acid are promising candidates for chiral Brønsted acid catalysts. The combination of the sterically demanding and conformationally restricted octahydroindole framework with the strongly acidic sulfonic acid group could lead to highly effective catalysts for reactions such as asymmetric additions to imines, aldol (B89426) reactions, and Diels-Alder reactions. The enantioselectivity of such reactions is often dependent on the structure of the catalyst.

Illustrative Example of a Reaction Catalyzed by a Chiral Brønsted Acid (General):

| Reaction | Catalyst | Product Type | Potential for Octahydroindole Sulfonic Acid Derivative |

|---|---|---|---|

| Asymmetric Protonation | Chiral Sulfinamide/Achiral Sulfonic Acid Co-catalyst | 2-Aryl-substituted cycloalkanones | A bifunctional derivative could act as a single-component catalyst. nih.gov |

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a major goal in green chemistry, as it facilitates catalyst recovery and reuse. nih.gov Sulfonic acid groups have been successfully supported on various materials, including silica (B1680970) and polymers, to generate stable and active solid acid catalysts. nih.govresearchgate.net

Octahydro-1H-indole-6-sulfonic acid could be anchored to a solid support through its amine functionality or by other means, creating a recyclable chiral Brønsted acid catalyst. The performance of such heterogeneous catalysts is often influenced by the nature of the support and the method of immobilization. researchgate.net The catalytic activity and stability of sulfonic acid-functionalized materials have been demonstrated in various reactions, including Friedel-Crafts acylations and esterifications. rsc.orgurjc.es

| Support Material | Method of Functionalization | Potential Advantage | Reference |

| Silica (SBA-15) | Grafting or Co-condensation | High surface area and ordered pore structure. | researchgate.net |

| Polymer (Polystyrene) | Sulfonation of the polymer backbone | Robust and commercially available supports. | researchgate.net |

| Metal-Organic Framework (MOF) | Post-synthetic modification or use of functionalized linkers | High density of catalytic sites and tunable porosity. | rsc.org |

Utilization in the Preparation of Advanced Synthetic Intermediates

The synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), often relies on the availability of advanced synthetic intermediates. Chiral building blocks play a crucial role in this context, as they introduce stereocenters that are essential for the biological activity of the final product.

Octahydro-1H-indole-6-sulfonic acid, with its defined stereochemistry and bifunctional nature, is a promising precursor for a variety of advanced synthetic intermediates. The octahydroindole core is a structural motif present in a number of biologically active compounds. The sulfonic acid group can be converted into other functionalities, such as sulfonamides or sulfones, further expanding the synthetic utility of this building block. For example, chiral amino acids and their derivatives are important intermediates in drug discovery. nih.gov

The ability to perform stereoselective transformations on the octahydroindole scaffold allows for the synthesis of a range of complex and enantiomerically pure intermediates that would be difficult to access through other means.

Future Directions and Emerging Research Avenues for Octahydro 1h Indole 6 Sulfonic Acid

Development of Orthogonal and Bio-orthogonal Functionalization Strategies

The development of orthogonal and bio-orthogonal functionalization strategies is a pivotal area of research for expanding the applications of octahydro-1H-indole-6-sulfonic acid, particularly in chemical biology and medicinal chemistry. Orthogonal strategies allow for the selective modification of different parts of the molecule in a single pot without interference, while bio-orthogonal reactions enable the labeling and tracking of molecules in complex biological environments. nih.govrsc.org

Current research in bio-orthogonal chemistry is focusing on several key areas that could be applied to octahydro-1H-indole-6-sulfonic acid derivatives. nih.govrsc.org These include:

Strain-promoted cycloadditions: Reactions like the strain-promoted alkyne-azide cycloaddition (SPAAC) offer a metal-free method for conjugation, which is highly desirable for biological systems. rsc.org Introducing a strained alkyne or an azide (B81097) onto the octahydroindole scaffold would allow for its specific ligation to biomolecules.

Tetrazine ligations: These reactions are known for their exceptionally fast kinetics and are another cornerstone of bio-orthogonal chemistry. nih.govnih.gov Functionalizing the octahydroindole core with a tetrazine or a strained alkene/alkyne would enable rapid and specific labeling.

Photo-click chemistry: Light-induced reactions provide temporal and spatial control over the conjugation process, offering a higher degree of precision in labeling experiments. mdpi.com

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of automated synthesis and flow chemistry presents a significant opportunity to accelerate the exploration of the chemical space around the octahydro-1H-indole-6-sulfonic acid scaffold. uclm.es These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput screening of derivatives. soci.org

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. soci.orgbeilstein-journals.org This level of control can lead to higher yields, fewer byproducts, and access to reaction conditions that are difficult to achieve in batch. beilstein-journals.org For the synthesis of octahydro-1H-indole-6-sulfonic acid derivatives, flow chemistry could be particularly advantageous for:

Multi-step syntheses: Complex reaction sequences can be "telescoped" into a continuous flow process, eliminating the need for isolation and purification of intermediates. uclm.esbeilstein-journals.org

Hazardous reactions: Reactions involving unstable intermediates or hazardous reagents can be performed more safely on a small scale within a closed flow system. soci.org

Library synthesis: The automated nature of flow systems is ideal for the rapid generation of libraries of analogous compounds for structure-activity relationship (SAR) studies. uclm.es

The development of robust and scalable flow chemistry routes to octahydro-1H-indole-6-sulfonic acid and its derivatives would significantly streamline the drug discovery and development process.

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To fully realize the potential of both batch and flow syntheses of octahydro-1H-indole-6-sulfonic acid derivatives, the application of advanced spectroscopic techniques for in-situ reaction monitoring is crucial. researchgate.netfrontiersin.org These techniques provide real-time information about the reaction progress, allowing for rapid optimization and a deeper understanding of the underlying reaction mechanisms. frontiersin.org

Several in-situ spectroscopic methods are particularly well-suited for this purpose:

Infrared (IR) Spectroscopy: Can monitor the disappearance of starting materials and the appearance of products by tracking changes in characteristic vibrational bands. frontiersin.org

Raman Spectroscopy: Offers complementary information to IR and is particularly useful for monitoring reactions in aqueous media. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the species present in the reaction mixture.

By integrating these techniques into the reaction setup, chemists can gain a dynamic picture of the chemical transformation as it occurs. This data is invaluable for identifying reaction intermediates, determining kinetic profiles, and quickly identifying optimal reaction conditions. researchgate.netfrontiersin.org

Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Optimization

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and synthesis of new molecules, including derivatives of octahydro-1H-indole-6-sulfonic acid. beilstein-journals.orgmit.edu These computational tools can analyze vast datasets of chemical reactions and molecular properties to predict the outcomes of new experiments and suggest optimal synthetic routes. beilstein-journals.orgresearchgate.net

In the context of octahydro-1H-indole-6-sulfonic acid, ML and AI could be employed for:

Retrosynthetic analysis: AI-powered tools can propose novel and efficient synthetic pathways to target molecules. researchgate.net

Reaction condition optimization: ML models can predict the optimal solvent, temperature, and catalyst for a given transformation, reducing the need for extensive experimental screening. beilstein-journals.org

Property prediction: The biological activity and physicochemical properties of virtual derivatives can be predicted, allowing for the in-silico screening of large compound libraries before committing to their synthesis. nih.gov

The integration of ML and AI with automated synthesis platforms has the potential to create "self-driving laboratories" that can autonomously design, synthesize, and test new molecules with minimal human intervention. researchgate.net

Exploration of Octahydro-1H-Indole-6-Sulfonic Acid Scaffolds in Supramolecular Chemistry

The unique three-dimensional structure of the octahydro-1H-indole-6-sulfonic acid scaffold makes it an attractive building block for the construction of novel supramolecular assemblies. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

The sulfonic acid group of the molecule provides a key interaction point for forming well-defined supramolecular structures. This could involve:

Self-assembly: Under appropriate conditions, molecules of octahydro-1H-indole-6-sulfonic acid or its derivatives could self-assemble into larger, ordered structures such as nanotubes, vesicles, or gels.

Host-guest chemistry: The rigid bicyclic core could act as a host for smaller guest molecules, leading to applications in sensing, catalysis, or controlled release.

Crystal engineering: The sulfonic acid group can be used to direct the formation of specific crystal packing arrangements, allowing for the design of materials with desired solid-state properties.

The exploration of octahydro-1H-indole-6-sulfonic acid scaffolds in supramolecular chemistry is a nascent field with the potential to yield new materials with a wide range of applications.

Q & A

Q. How can multivariate analysis improve interpretation of degradation pathways?

- Methodological Answer : Perform principal component analysis (PCA) on FT-IR/UV-Vis datasets to identify dominant degradation modes (e.g., hydrolysis vs. oxidation). For time-resolved data, use kinetic modeling (e.g., Avrami-Erofeev equations) to distinguish between autocatalytic and diffusion-limited processes. Validate with Arrhenius plots and transition-state theory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.